![molecular formula C26H19FN4OS B2484942 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1185049-00-6](/img/structure/B2484942.png)
5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their potential in various biological and chemical applications. While specific studies on this compound may be limited, related research on quinazolinone derivatives and their fluorinated counterparts indicates their significance in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related quinazolinone compounds involves efficient routes, such as sulphur arylation reactions, which are notable for their simplicity and high yield in short reaction times. For example, Geesi et al. (2020) reported on the synthesis of quinazolinone derivatives using this method, highlighting its effectiveness in producing compounds with potential antibacterial properties (Geesi et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied, revealing significant information about their crystal structure and electrostatic potential surfaces. For instance, Raman analysis and single-crystal X-ray diffraction are commonly used techniques for this purpose, providing insights into their geometrical parameters and molecular interactions (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolinone compounds participate in various chemical reactions, including sulfenylation under metal- and oxidant-free conditions, which leads to the formation of sulfenylated derivatives. These reactions are essential for modifying the chemical properties of these compounds to enhance their biological activity or to tailor them for specific applications (Wu et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of quinazolinone derivatives can be significantly influenced by their molecular structure. These properties are critical in determining their suitability for various applications, particularly in pharmaceutical formulations.
Chemical Properties Analysis
Quinazolinone derivatives exhibit a wide range of chemical properties, such as antibacterial and antifungal activities. These properties are attributed to their unique molecular structure, which can interact with biological targets to inhibit the growth of pathogens (Anisetti et al., 2012).
科学的研究の応用
Antiulcer Activity
Research has demonstrated that certain quinazoline derivatives exhibit significant antiulcer activity. Compounds related to 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one have been tested for their effectiveness against various types of ulcers in rat models, showing higher activity than standard drugs like omeprazole (Patil, Ganguly, & Surana, 2010).
Antimicrobial and Antifungal Activity
These compounds have also been evaluated for their antimicrobial and antifungal properties. Various studies have synthesized and tested quinazolinone derivatives, finding significant biological activity against both gram-positive and gram-negative bacteria, as well as antifungal effects (Anisetti & Reddy, 2012), (Geesi et al., 2020).
Anti-inflammatory Properties
Several studies have synthesized and tested derivatives for their anti-inflammatory properties. These compounds have been found to be effective in reducing inflammation, with some showing comparable activity to standard anti-inflammatory drugs (Kumar & Rajput, 2009).
Antitumor and Anticancer Effects
Quinazolinone derivatives have been studied for their potential in cancer treatment. Research has shown that some compounds exhibit significant growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Penthala, Reddy, & Crooks, 2011).
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic agents.
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their structure and the specific receptors they target They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of indole derivatives can include a wide range of biological effects, depending on their specific targets and mode of action . These can include the inhibition of virus replication, reduction of inflammation, killing of cancer cells, and many others .
特性
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4OS/c27-18-11-9-16(10-12-18)15-33-26-30-22-8-4-2-6-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-7-3-1-5-19(17)21/h1-12,14,23,28H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYIULOWGLSIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


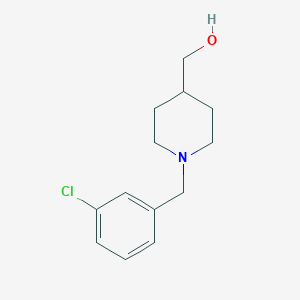
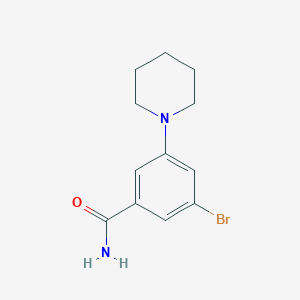
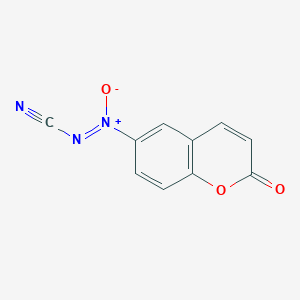
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)
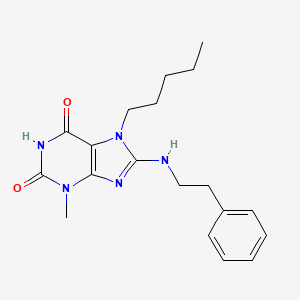
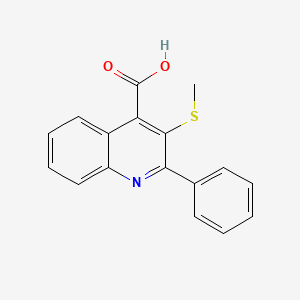
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484873.png)
![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)
![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)
![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)
![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)